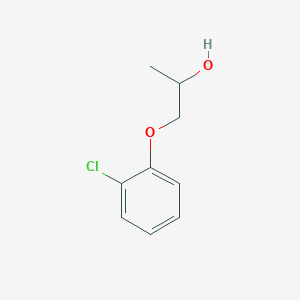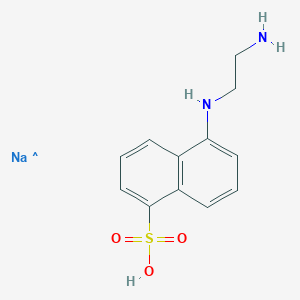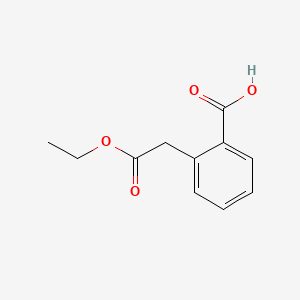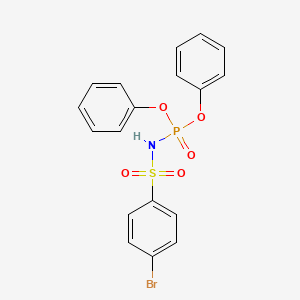![molecular formula C16H12BrN3 B12000226 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine CAS No. 92859-71-7](/img/structure/B12000226.png)
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an organic compound with the molecular formula C16H12BrN3 It is a derivative of naphthalenamine, substituted with a diazenyl group and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, affecting the activity of these targets. The bromophenyl group may enhance the compound’s binding affinity to specific sites, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[(1E)-2-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(4-Amino-1-naphthyl)diazenyl]benzenesulfonamide
Uniqueness
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
特性
CAS番号 |
92859-71-7 |
|---|---|
分子式 |
C16H12BrN3 |
分子量 |
326.19 g/mol |
IUPAC名 |
4-[(4-bromophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2 |
InChIキー |
OLXHSWOFFNPHRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)


![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12000215.png)

